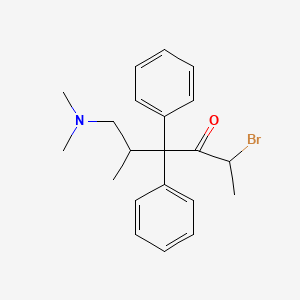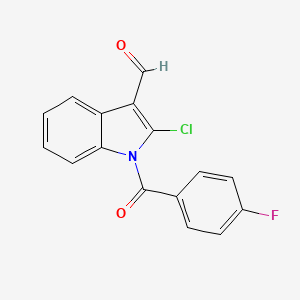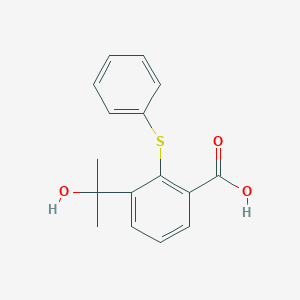
3-(2-Hydroxypropan-2-yl)-2-(phenylsulfanyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-hydroxypropan-2-yl)-2-phenylsulfanyl-benzoic acid is a complex organic compound that features a benzoic acid core substituted with a phenylsulfanyl group and a hydroxypropan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxypropan-2-yl)-2-phenylsulfanyl-benzoic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of benzene derivatives, followed by sulfonation and subsequent hydroxyalkylation. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-hydroxypropan-2-yl)-2-phenylsulfanyl-benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The phenylsulfanyl group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of 3-(2-oxopropan-2-yl)-2-phenylsulfanyl-benzoic acid.
Reduction: Formation of 3-(2-hydroxypropan-2-yl)-2-thiol-benzoic acid.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-(2-hydroxypropan-2-yl)-2-phenylsulfanyl-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(2-hydroxypropan-2-yl)-2-phenylsulfanyl-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropan-2-yl group can form hydrogen bonds with active sites, while the phenylsulfanyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-hydroxypropan-2-yl)-2-phenylsulfanyl-benzamide
- 3-(2-hydroxypropan-2-yl)-2-phenylsulfanyl-benzyl alcohol
- 3-(2-hydroxypropan-2-yl)-2-phenylsulfanyl-benzaldehyde
Uniqueness
Compared to similar compounds, 3-(2-hydroxypropan-2-yl)-2-phenylsulfanyl-benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxypropan-2-yl group and a phenylsulfanyl group allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
75893-91-3 |
|---|---|
Molekularformel |
C16H16O3S |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
3-(2-hydroxypropan-2-yl)-2-phenylsulfanylbenzoic acid |
InChI |
InChI=1S/C16H16O3S/c1-16(2,19)13-10-6-9-12(15(17)18)14(13)20-11-7-4-3-5-8-11/h3-10,19H,1-2H3,(H,17,18) |
InChI-Schlüssel |
SHDQZIMTSTWQCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC(=C1SC2=CC=CC=C2)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


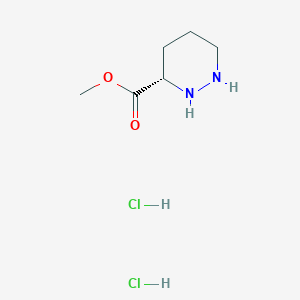
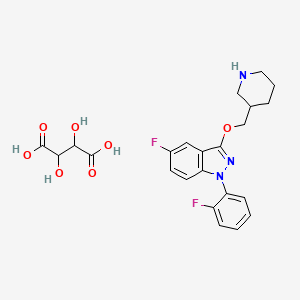
![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,1-diphenylmethanimine)](/img/structure/B14011912.png)
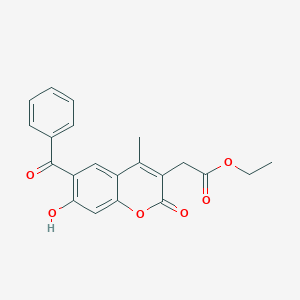
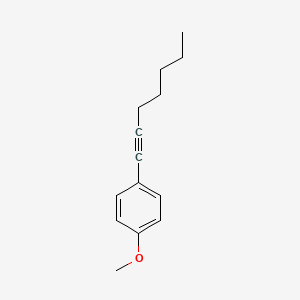
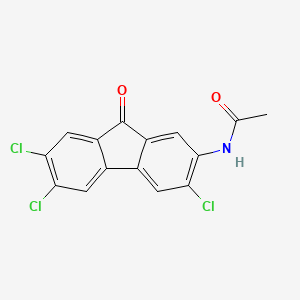
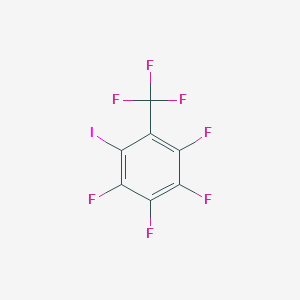
![2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14011937.png)
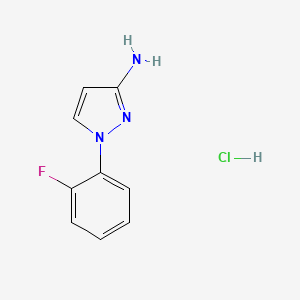

![2-[2-Amino-4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid](/img/structure/B14011970.png)
![(2'-Methyl-[1,1'-biphenyl]-3-yl)methyl acetate](/img/structure/B14011971.png)
